molecular formula C7H7NOS B13796885 3-Butyn-1-ol, 4-(2-thiazolyl)-

3-Butyn-1-ol, 4-(2-thiazolyl)-

Cat. No.: B13796885
M. Wt: 153.20 g/mol
InChI Key: CYMJHBPIHWEXQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-1-ol, 4-(2-thiazolyl)- can be achieved through several methods. One common approach involves the reaction of 3-butyn-1-ol with thiazole derivatives under specific conditions. The reaction typically requires a catalyst, such as copper(I) iodide, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 3-Butyn-1-ol, 4-(2-thiazolyl)- often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Butyn-1-ol, 4-(2-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butyn-1-ol, 4-(2-thiazolyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Butyn-1-ol, 4-(2-thiazolyl)- involves its interaction with specific molecular targets. The thiazolyl group can bind to enzymes or receptors, modulating their activity. The butynyl group can undergo chemical transformations, leading to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyn-1-ol, 4-(2-thiazolyl)- is unique due to the combination of the butynyl and thiazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-(1,3-thiazol-2-yl)but-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-5-2-1-3-7-8-4-6-10-7/h4,6,9H,2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMJHBPIHWEXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C#CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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